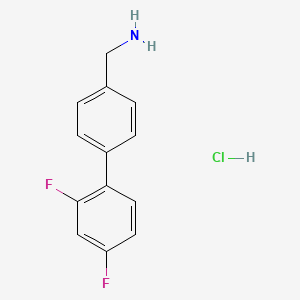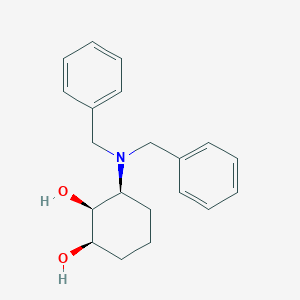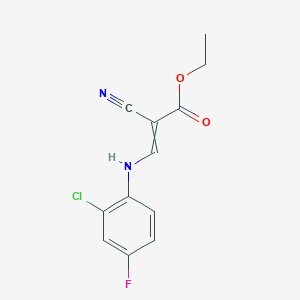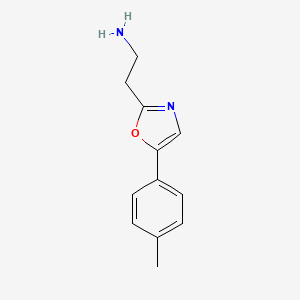![molecular formula C13H21N3O2S B11819379 (S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]thiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Pyrrolo[3,4-d]thiazole Core: This can be achieved through cyclization reactions involving thioamides and α,β-unsaturated carbonyl compounds.
Introduction of the Isopropyl Group: This step may involve alkylation reactions using isopropyl halides.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaminase Inhibitor, Compound 968: This compound is a cell-permeable, reversible inhibitor of mitochondrial glutaminase.
4-tert-Butyl-4-chlorobutyrophenone: This compound has a similar tert-butyl group and is used in various chemical reactions.
Trifluorotoluene: This compound has similar solvating properties and is used in organic synthesis.
Uniqueness
(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H21N3O2S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
tert-butyl (4S)-2-amino-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3,(H2,14,15)/t10-/m0/s1 |
Clé InChI |
RSVHCGAPPPRUMU-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
SMILES canonique |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B11819298.png)


![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B11819311.png)
![2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B11819326.png)
![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)





![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)


